molecular formula C19H23ClFN3O2 B3787621 N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B3787621
M. Wt: 379.9 g/mol
InChI Key: UFJWTWAKGZTPBB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed during the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. It also includes studying the compound’s stability under various conditions .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting specific enzymes, or altering the function of certain proteins .

Safety and Hazards

This involves studying the toxicity of the compound, its potential for causing irritation or sensitization, and its environmental impact. It also includes determining appropriate handling and disposal procedures .

Future Directions

This could involve suggesting further studies to fully understand the properties of the compound, potential applications of the compound, or modifications to the compound that could enhance its properties .

Properties

IUPAC Name

2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2/c1-3-8-23(9-4-2)18(25)12-17-19(26)22-7-10-24(17)13-14-5-6-15(20)16(21)11-14/h3-6,11,17H,1-2,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWTWAKGZTPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 2
N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 3
N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N,N-diallyl-2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

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